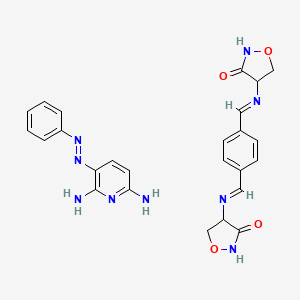

Urovalidin

Description

Properties

CAS No. |

78891-95-9 |

|---|---|

Molecular Formula |

C25H25N9O4 |

Molecular Weight |

515.5 g/mol |

IUPAC Name |

4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one;3-phenyldiazenylpyridine-2,6-diamine |

InChI |

InChI=1S/C14H14N4O4.C11H11N5/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20;12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20);1-7H,(H4,12,13,14) |

InChI Key |

LIFZENVRAZTZCX-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |

Canonical SMILES |

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |

Synonyms |

Urovalidin |

Origin of Product |

United States |

Foundational & Exploratory

Urovalidin (Phenazopyridine) Mechanism of Action on Urothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urovalidin is a pharmaceutical agent whose primary active ingredient for symptomatic relief is Phenazopyridine hydrochloride. It is widely utilized as a urinary tract analgesic to alleviate symptoms such as pain, burning, irritation, and urgency associated with urinary tract infections (UTIs), surgical procedures, or trauma.[1][2][3][4] While clinically effective for symptomatic relief, the precise molecular mechanism of action of Phenazopyridine on urothelial cells and associated nerve tissues is not fully elucidated.[1][2][5][6] Historically described as a topical analgesic, recent research has begun to uncover more specific molecular targets that explain its therapeutic effects.[1][2][4][6] This guide synthesizes the current understanding of Phenazopyridine's mechanism of action, focusing on its effects on sensory nerve pathways innervating the urothelium, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Core Mechanisms of Action

Phenazopyridine's primary therapeutic benefit lies in its analgesic properties directed at the lower urinary tract mucosa. The mechanism is multifaceted, with the most substantial evidence pointing towards the inhibition of sensory nerve signaling rather than a direct, complex signaling cascade within urothelial cells themselves.

Topical Analgesic Effect

Phenazopyridine is rapidly absorbed and excreted into the urine, where it is believed to exert a direct topical anesthetic or analgesic effect on the mucosal lining of the urinary tract.[1][2][4][6] This action provides rapid relief from discomfort. While this effect is widely acknowledged, the specific molecular interactions with the urothelial cell membrane that produce this "numbing" effect are not well-defined in the literature.

Inhibition of Sensory Nerve Signaling

The most compelling evidence for Phenazopyridine's analgesic effect comes from studies on its interaction with sensory neurons that innervate the bladder.

1.2.1. Inhibition of TRPM8 Channels

Recent studies have identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel as a key molecular target of Phenazopyridine.[7][8][9] TRPM8 is a cold and menthol receptor expressed in sensory neurons that innervate the bladder wall and is implicated in bladder pain disorders.[8][9] Phenazopyridine rapidly and reversibly inhibits TRPM8 responses to cold and menthol.[8][9] This inhibition occurs at concentrations consistent with those found in the urine of patients undergoing treatment, suggesting it is a clinically relevant mechanism.[8][9] The drug is thought to shift the voltage dependence of channel activation, thereby reducing the excitability of these pain-sensing neurons.[8]

1.2.2. Inhibition of Mechanosensitive Afferent Nerve Fibers

Research using animal models has demonstrated that Phenazopyridine directly inhibits mechanosensitive bladder afferent nerve fibers, which are responsible for sensing bladder distention and mechanical stimuli.[4][5][10] Specifically, intravenous administration of Phenazopyridine was shown to significantly and dose-dependently decrease the activity of Aδ-fibers, but not C-fibers, in the rat bladder.[4] Aδ-fibers are thinly myelinated nerves that transmit sharp, localized pain. By inhibiting these fibers, Phenazopyridine likely reduces the sensations of pain and urgency caused by irritation or bladder filling.[4]

Other Hypothesized Mechanisms

While less substantiated, other mechanisms have been proposed:

-

Kinase Inhibition: Some evidence suggests that Phenazopyridine may act as a kinase inhibitor, thereby hindering kinases involved in cell growth, metabolism, and nociception (pain signaling).[5][11]

-

NF-kappa B (NF-κB) Signaling: One source suggests Phenazopyridine may influence the NF-κB signaling cascade, a key regulator of inflammation.[5] While plausible, as NF-κB activation is implicated in bladder inflammation, direct evidence linking Phenazopyridine to this pathway in urothelial cells is currently lacking in peer-reviewed literature.[12][13]

Data Presentation: Quantitative Analysis

The most specific quantitative data available for Phenazopyridine's mechanism of action is related to its inhibition of the TRPM8 channel.

| Molecular Target | Experimental System | Measured Effect | Value | Reference |

| TRPM8 Channel | HEK293 Cells | Inhibition of cold and menthol response (IC₅₀) | 2 - 10 µM | [9] |

Table 1: Quantitative data on the inhibition of the TRPM8 channel by Phenazopyridine.

Experimental Protocols

Detailed experimental protocols for testing Phenazopyridine specifically on urothelial cells are not widely published. The following is a generalized, representative protocol for evaluating the effects of a chemical compound on urothelial cells in vitro, based on established methodologies.

General Protocol: Evaluating Compound Effects on Urothelial Cells

1. Urothelial Cell Culture:

- Isolation: Isolate primary urothelial cells from bladder tissue (e.g., rat or human) using enzymatic digestion methods, such as incubation in collagenase or trypsin solutions.[14] Alternatively, use established urothelial carcinoma cell lines.

- Culture Conditions: Culture cells in a specialized urothelial cell medium, often keratinocyte serum-free medium supplemented with bovine pituitary extract and epidermal growth factor. Maintain at 37°C in a humidified atmosphere with 5% CO₂.[15]

2. Compound Treatment:

- Preparation: Prepare a stock solution of Phenazopyridine hydrochloride in a suitable solvent (e.g., DMSO or sterile water).

- Dosing: Seed urothelial cells in multi-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).

- Exposure: Replace the culture medium with fresh medium containing various concentrations of Phenazopyridine (and a vehicle control). The concentration range should ideally bracket the levels found in urine during therapy (approx. 100-300 µM).[10]

- Incubation: Incubate the cells with the compound for a predetermined time course (e.g., 24, 48, 72 hours).

3. Endpoint Assays:

- Cell Viability/Proliferation Assay:

- Use assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 to quantify metabolic activity as an indicator of cell viability.

- Measure ATP levels using a luminescence-based assay to assess cell health.[16]

- Western Blot for Signaling Proteins:

- Lyse the treated cells to extract total protein.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Probe with primary antibodies against proteins of interest (e.g., phosphorylated and total proteins from the NF-κB pathway like p65 and IκBα) to assess pathway activation.

- Immunofluorescence Microscopy:

- Fix treated cells and permeabilize them.

- Incubate with primary antibodies against targets (e.g., tight junction proteins like ZO-1 or Claudins).

- Use fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

- Visualize protein expression and localization using a fluorescence or confocal microscope.

Visualizations: Signaling Pathways and Workflows

Caption: Proposed analgesic mechanism of Phenazopyridine via inhibition of sensory nerve fibers.

Caption: Generalized workflow for in-vitro testing of Phenazopyridine on urothelial cells.

Conclusion

The mechanism of action for Urovalidin's active analgesic component, Phenazopyridine, is more complex than a simple topical anesthetic effect. Current evidence strongly indicates that its primary analgesic properties arise from the inhibition of specific sensory nerve pathways that innervate the bladder. The inhibition of TRPM8 channels and mechanosensitive Aδ-fibers represents the most well-supported molecular mechanisms to date. While other pathways, such as kinase inhibition and NF-κB modulation, have been proposed, they require further investigation with specific studies in urothelial models. Future research should focus on elucidating the direct molecular interactions of Phenazopyridine with urothelial cell surface proteins and further exploring its potential anti-inflammatory properties to provide a complete picture of its therapeutic effects.

References

- 1. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 2. phenazopyridine (Pyridium) Uses, Side Effects & Dosage [medicinenet.com]

- 3. Phenazopyridine: MedlinePlus Drug Information [medlineplus.gov]

- 4. Effects of phenazopyridine on rat bladder primary afferent activity, and comparison with lidocaine and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of TRPM8 by the urinary tract analgesic drug phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. storymd.com [storymd.com]

- 12. Molecular Imaging of Nuclear Factor-kappaB in Urinary Bladder as a Primary Regulator of Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the NF-κB Signaling Pathway Alleviates Pyroptosis in Bladder Epithelial Cells and Neurogenic Bladder Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Protocol for Organoids from the Urine of Bladder Cancer Patients [mdpi.com]

- 16. researchgate.net [researchgate.net]

Ciprofloxacin and phenazopyridine synergistic antimicrobial effects

An In-Depth Technical Guide on the Combined Use of Ciprofloxacin and Phenazopyridine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ciprofloxacin is a potent broad-spectrum fluoroquinolone antibiotic, while phenazopyridine is a urinary tract analgesic. Their combination is frequently used in the clinical management of urinary tract infections (UTIs) to simultaneously eradicate the causative pathogen and alleviate symptoms. While this combination is well-established clinically, the nature of their interaction is often misunderstood. This technical guide synthesizes the available scientific literature to explore their mechanisms of action and interaction. The primary documented advantage of their co-administration is a pharmacokinetic enhancement , where phenazopyridine increases the bioavailability of ciprofloxacin. Direct synergistic antimicrobial activity, where the combined effect is greater than the sum of their individual effects, is not well-documented in publicly available literature. This guide details the known mechanisms, presents the quantitative pharmacokinetic data, outlines the standard experimental protocols for assessing antimicrobial synergy, and proposes a hypothetical mechanism for potential synergy that warrants further investigation.

Mechanisms of Action

Ciprofloxacin: Inhibition of Bacterial DNA Replication

Ciprofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes responsible for DNA replication: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, including common uropathogens like E. coli, DNA gyrase is the primary target.[3][4] The enzyme introduces negative supercoils into the bacterial DNA, a crucial step for relieving torsional strain during DNA replication and transcription.[2] Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme and preventing the re-ligation of the DNA strands.[1][3]

-

Inhibition of Topoisomerase IV: This enzyme is essential for separating interlinked daughter chromosomes following DNA replication.[2] Inhibition of Topoisomerase IV prevents proper cell division.

-

Consequences: The stabilization of these enzyme-DNA complexes leads to the accumulation of double-strand DNA breaks, which halts DNA replication and transcription, ultimately triggering bacterial cell death.[1][3]

Phenazopyridine: Urinary Tract Analgesic

Phenazopyridine is an azo dye that exerts a local analgesic or anesthetic effect on the mucosa of the urinary tract.[5][6] It is not an antimicrobial agent. Its primary function is to provide symptomatic relief from pain, burning, itching, and urgency associated with UTIs.[7][8] The exact mechanism of its analgesic effect is not fully elucidated but is attributed to its direct topical action as it is excreted into the urine.[7]

Interaction Between Ciprofloxacin and Phenazopyridine

The primary documented interaction is pharmacokinetic, not pharmacodynamic. A study in healthy male volunteers demonstrated that co-administration of phenazopyridine significantly enhances the bioavailability of ciprofloxacin.[9][10]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of ciprofloxacin when administered alone versus in combination with phenazopyridine.[9]

| Pharmacokinetic Parameter | Ciprofloxacin Alone (500 mg) | Ciprofloxacin (500 mg) + Phenazopyridine | Percentage Change |

| AUCt (Area under the curve) | Value not explicitly stated | Value not explicitly stated | +35% |

| AUC∞ (AUC extrapolated to infinity) | Value not explicitly stated | Value not explicitly stated | +29% |

| Cmax (Peak plasma concentration) | No significant difference | No significant difference | N/A |

| tmax (Time to reach Cmax) | 1.0 hour | 1.5 hours | +50% (Delay) |

| MRT (Mean Residence Time) | Value not explicitly stated | Value not explicitly stated | +29% |

Note: The original publication reported the percentage changes without providing the absolute mean values for AUC and MRT.

This data indicates that phenazopyridine increases the total exposure (AUC) and duration (MRT) of ciprofloxacin in the body, which could enhance its therapeutic efficacy.[9]

Hypothetical Mechanism for Synergistic Antimicrobial Action

While not demonstrated experimentally, a potential mechanism for direct antimicrobial synergy could involve phenazopyridine acting as an Efflux Pump Inhibitor (EPI) . Many bacteria develop resistance by using efflux pumps to expel antibiotics from the cell before they can reach their target.[11][12] An EPI blocks these pumps, leading to higher intracellular concentrations of the antibiotic and restoring its efficacy.[13]

If phenazopyridine were to act as an EPI, it would:

-

Block bacterial efflux pumps (e.g., RND family pumps).[12]

-

Increase the intracellular concentration of ciprofloxacin.

-

Allow more ciprofloxacin molecules to reach and inhibit DNA gyrase.

-

Result in enhanced bactericidal activity.

This remains a hypothesis and requires experimental validation through synergy testing.

Experimental Protocols for Synergy Assessment

To formally evaluate for synergistic antimicrobial effects, standardized in vitro methods are employed. The checkerboard assay is a primary technique.[14][15]

Checkerboard Assay Protocol

The checkerboard assay determines the Minimum Inhibitory Concentration (MIC) of two drugs, both alone and in all possible combinations.

1. Preparation:

- Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) from a fresh culture of the test organism (e.g., E. coli). Dilute this to the final target concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).[14]

- Drug Solutions: Prepare stock solutions of Ciprofloxacin (Drug A) and Phenazopyridine (Drug B) at a concentration at least four times the highest concentration to be tested.

2. Plate Setup (96-well microtiter plate):

- Dispense 50 µL of MHB into each well.

- Drug A Dilution: Create a two-fold serial dilution of Drug A along the x-axis (e.g., columns 1-10). The final row (e.g., H) will contain only Drug A dilutions to determine its standalone MIC.

- Drug B Dilution: Create a two-fold serial dilution of Drug B along the y-axis (e.g., rows A-G). The final column (e.g., 11) will contain only Drug B dilutions to determine its standalone MIC.

- This matrix creates a "checkerboard" of varying drug combinations in each well.[16][17]

- Include a growth control well (no drugs) and a sterility control well (no bacteria).

3. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with 50-100 µL of the prepared bacterial inoculum.

- Incubate the plate at 35-37°C for 18-24 hours.[15]

4. Data Analysis:

- Read the MIC for each drug alone and for each combination (the lowest concentration showing no visible bacterial growth).

- Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination using the formula:[14][17] FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

- Interpretation of FIC Index: [17]

- Synergy: FIC Index ≤ 0.5

- Additive/Indifference: 0.5 < FIC Index ≤ 4.0

- Antagonism: FIC Index > 4.0

start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_drugs [label="Prepare Serial Dilutions\nof Drug A & Drug B"];

setup_plate [label="Dispense Drug Combinations\ninto 96-Well Plate"];

inoculate [label="Inoculate Plate with\nStandardized Bacteria"];

incubate [label="Incubate at 37°C\nfor 18-24 hours"];

read_mic [label="Read MICs\n(Visual Inspection)"];

calc_fic [label="Calculate FIC Index"];

interpret [label="Interpret Results\n(Synergy, Additive, Antagonism)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_drugs;

prep_drugs -> setup_plate;

setup_plate -> inoculate;

inoculate -> incubate;

incubate -> read_mic;

read_mic -> calc_fic;

calc_fic -> interpret;

interpret -> end;

}

Conclusion and Future Directions

The combination of ciprofloxacin and phenazopyridine is a rational therapeutic strategy for urinary tract infections. The interaction is primarily defined by two distinct and complementary roles: ciprofloxacin provides the bactericidal action, while phenazopyridine offers rapid symptom relief.[5] A significant, clinically relevant advantage of this combination is the pharmacokinetic enhancement , where phenazopyridine increases the bioavailability and mean residence time of ciprofloxacin, potentially improving its antibacterial efficacy.[9]

However, based on a review of the available scientific literature, there is a lack of published evidence demonstrating a direct in vitro synergistic antimicrobial effect. The hypothesis that phenazopyridine may act as an efflux pump inhibitor is plausible but requires rigorous experimental investigation using standard methodologies such as the checkerboard assay and time-kill kinetic studies. Future research should focus on performing these in vitro synergy tests against a panel of uropathogens to elucidate if a direct pharmacodynamic synergy exists, which could further optimize the clinical use of this common drug combination.

References

- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ciprofloxacin and the fluoroquinolones. New concepts on the mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciprofloxacin + Phenazopyridine: Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 6. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1mg.com [1mg.com]

- 8. platinumrx.in [platinumrx.in]

- 9. Ciprofloxacin bioavailability is enhanced by oral co-administration with phenazopyridine: a pharmacokinetic study in a Mexican population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. emerypharma.com [emerypharma.com]

Cycloserine as a component of Urovalidin and its antibacterial spectrum

Erroneous Premise: Cycloserine is Not a Component of Urovalidin

It is critical to establish at the outset that Cycloserine is not a component of the drug Urovalidin. This technical guide will address this common misconception and provide a detailed analysis of Cycloserine's antibacterial properties as a standalone antibiotic. Urovalidin is a trade name for formulations that typically contain Phenazopyridine, a urinary tract analgesic, sometimes in combination with an antibiotic like Ciprofloxacin.[1][2][3][4] Phenazopyridine provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections (UTIs) by exerting a local anesthetic effect on the urinary tract mucosa.[5][6][7][8][9] It does not possess antibacterial properties.[9]

Cycloserine, conversely, is a broad-spectrum antibiotic primarily used as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[10][11][12][13] It is a structural analog of the amino acid D-alanine and functions by inhibiting bacterial cell wall synthesis.[14][15]

This guide will now proceed with a detailed technical overview of Cycloserine, focusing on its antibacterial spectrum, mechanism of action, and the experimental protocols used to determine its efficacy.

Cycloserine: A Technical Overview

1. Mechanism of Action

Cycloserine's bactericidal activity stems from its ability to disrupt peptidoglycan synthesis, an essential process for maintaining the integrity of the bacterial cell wall.[16] As a structural analog of D-alanine, Cycloserine competitively inhibits two key enzymes in the cytosolic stage of this process:[10][14][17]

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.[14][16]

-

D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for joining two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[16][18]

By inhibiting these enzymes, Cycloserine effectively halts the production of the necessary building blocks for the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis.[10][16] This dual-inhibition mechanism is a significant advantage, as it reduces the likelihood of resistance developing from a single enzyme mutation.[16]

Signaling Pathway Diagram

Caption: Mechanism of Cycloserine action via competitive inhibition.

2. Antibacterial Spectrum

Cycloserine exhibits activity against a broad range of bacteria, including both Gram-positive and Gram-negative organisms.[19][20] Its primary clinical application is against Mycobacterium tuberculosis, particularly strains that are resistant to first-line drugs.[11][19] It also shows activity against other mycobacteria such as Mycobacterium avium and Mycobacterium bovis.[19]

In addition to mycobacteria, Cycloserine is effective against:

While it has a broad spectrum, its use for non-tuberculous infections is limited, often reserved for urinary tract infections that have not responded to other treatments.[12][19]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cycloserine against various clinical isolates of Mycobacterium tuberculosis. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

| Organism | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference |

| M. tuberculosis (Wild-Type) | 104 | 16 | 32 | 2 - 64 | [22] |

| M. tuberculosis (Clinical Isolates) | 415 | N/A | N/A | (Distribution peaks at 16-32) | [23] |

-

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates.

-

MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cycloserine is a critical parameter for determining its in vitro efficacy. A common method for this is the broth microdilution assay, often utilizing a colorimetric indicator like Alamar Blue or Resazurin.[22][24]

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining Minimum Inhibitory Concentration.

Detailed Methodology (Adapted from MABA Protocol) [22][25]

-

Preparation of Cycloserine Solutions: Cycloserine powder is dissolved in an appropriate solvent and then serially diluted in a suitable broth medium (e.g., Middlebrook 7H9) within a 96-well microtiter plate. Typical concentrations tested range from 2 to 64 μg/mL.[22]

-

Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard, to ensure a consistent number of bacterial cells.

-

Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the Cycloserine dilutions. Control wells (growth control without drug, sterility control without bacteria) are included. The plate is sealed and incubated at 37°C. The incubation period is dependent on the organism's growth rate (e.g., several weeks for M. tuberculosis).[26][27]

-

Addition of Indicator: After the initial incubation, a viability indicator such as Alamar Blue (resazurin) is added to each well.[24][28]

-

Final Incubation and Reading: The plate is incubated for an additional 24-48 hours to allow for color development. In wells where bacteria are viable, the blue resazurin is reduced to the pink resorufin. The MIC is recorded as the lowest drug concentration that remains blue, indicating the inhibition of bacterial growth.[28]

Considerations for Cycloserine Susceptibility Testing:

It is important to note that Cycloserine can degrade in culture medium over the long incubation times required for slow-growing mycobacteria.[24][25][26][27][29] This instability can lead to variability in MIC results and may not accurately reflect the in vivo efficacy. Therefore, careful control of experimental conditions and awareness of the drug's stability are crucial for reliable susceptibility testing.[26][27]

References

- 1. pillintrip.com [pillintrip.com]

- 2. Urovalidin Price Comparison: Uses, Dosage, Form & Side Effects [gmedication.com]

- 3. Urovalidin NF generic. Price of urovalidin nf. Uses, Dosage, Side effects [ndrugs.com]

- 4. Urovalidin Nf 500 - Información del medicamento, indicaciones, efectos secundarios, dosis, preguntas frecuentes [doctoralia.pe]

- 5. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]

- 6. Articles [globalrx.com]

- 7. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Phenazopyridine (Azo, Pyridium, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]

- 11. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cycloserine (Seromycin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. Cycloserine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 14. Cycloserine - Wikipedia [en.wikipedia.org]

- 15. Cycloserine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 17. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]

- 18. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cycloserine - Humanitas.net [humanitas.net]

- 20. Cycloserine | Basicmedical Key [basicmedicalkey.com]

- 21. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 22. Validation of Cycloserine Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]

- 23. d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]

- 25. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. [PDF] Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium | Semantic Scholar [semanticscholar.org]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

Urovalidin's Impact on NF-kappa B Signaling in Bladder Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urovalidin, a combination pharmaceutical agent, is prescribed for urinary tract conditions. Its constituent components vary by formulation, with common ingredients including the fluoroquinolone antibiotic ciprofloxacin, the urinary analgesic phenazopyridine, and the anti-tuberculosis agent terizidone. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in various bladder pathologies, including bladder cancer and interstitial cystitis. This technical guide provides an in-depth analysis of the current scientific understanding of how the components of Urovalidin, primarily ciprofloxacin, impact the NF-κB signaling cascade in bladder cells. Due to a significant lack of publicly available data on the direct effects of phenazopyridine and terizidone on NF-κB signaling, this document will focus predominantly on the immunomodulatory and signaling effects of ciprofloxacin.

Introduction to NF-κB Signaling in Bladder Cells

The NF-κB family of transcription factors plays a pivotal role in the cellular response to a wide array of stimuli, including inflammatory cytokines, pathogens, and cellular stress. In bladder cells, the NF-κB pathway is integral to the innate immune response to urinary tract infections and is also implicated in the pathophysiology of bladder cancer, where its activity can promote cell proliferation and inhibit apoptosis.

The canonical NF-κB signaling pathway is initiated by the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and anti-apoptotic proteins.

Impact of Urovalidin Components on NF-κB Signaling

Urovalidin is a combination drug, and its overall effect on NF-κB signaling is a composite of the actions of its individual active ingredients. The most common formulation, Urovalidin NF, contains ciprofloxacin and phenazopyridine. Another formulation includes terizidone and phenazopyridine.

Ciprofloxacin

Ciprofloxacin, a fluoroquinolone antibiotic, has demonstrated significant immunomodulatory effects, including the inhibition of the NF-κB signaling pathway. This activity is of considerable interest for its potential therapeutic applications beyond its antimicrobial properties, particularly in inflammatory conditions and cancer of the bladder.

The primary mechanism by which ciprofloxacin is thought to inhibit NF-κB activation is through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. Studies have shown that ciprofloxacin can interfere with the binding of lipopolysaccharide (LPS) to the TLR4-MD-2 complex, a key step in the activation of downstream signaling cascades that lead to NF-κB activation. This interference results in reduced nuclear translocation of the p65 subunit of NF-κB.

However, it is important to note that the effects of ciprofloxacin on NF-κB may be cell-type specific. For instance, one study in a human endothelial cell line found that ciprofloxacin did not modulate NF-κB activation but did decrease the binding of another transcription factor, NF-IL-6. In the context of bladder cancer cells, ciprofloxacin has been shown to have antiproliferative and pro-apoptotic effects, which may be at least partially mediated through its influence on cellular signaling pathways including, but not limited to, NF-κB. Furthermore, there is evidence suggesting that the reversal of ciprofloxacin-induced senescence in glioma cells is dependent on the nuclear translocation of p65, indicating a complex role for NF-κB in the cellular response to this drug.

The following tables summarize the quantitative data from various studies on the effects of ciprofloxacin on bladder cancer cell lines.

Table 1: Effect of Ciprofloxacin on Bladder Carcinoma Cell Proliferation

| Cell Line | Ciprofloxacin Concentration | Inhibition of Proliferation | Reference |

| Murine Bladder Carcinoma | 25 mg/L | ~35% inhibition | [1] |

| Murine Bladder Carcinoma | 250 mg/L | Lytic effect | [1] |

| Human Transitional Cell Carcinoma (HTB9) | 200 µg/mL (24h) | Significant cell growth inhibition | [2] |

Table 2: Antiproliferative Effects of Ciprofloxacin on Human Bladder Cancer Cell Lines

| Cell Line | Ciprofloxacin Concentration (µg/mL) | Effect | Reference |

| HTB9 (grade 2) | Varies (up to 1000) | Dose-dependent cytotoxicity | [3] |

| T24 (grade 3) | Varies (up to 1000) | Dose-dependent cytotoxicity | [3] |

| TccSup (grade 4) | Varies (up to 1000) | Dose-dependent cytotoxicity | [3] |

Phenazopyridine

Currently, there is a significant lack of direct scientific evidence detailing the impact of phenazopyridine on the NF-κB signaling pathway. Its established mechanism of action is as a topical analgesic on the mucosa of the urinary tract.[4][5][6][7][8]

Some literature suggests that phenazopyridine may exert anti-inflammatory effects through the inhibition of prostaglandin synthesis.[4] As prostaglandin production can be regulated by NF-κB, this presents a potential indirect link; however, this has not been experimentally validated. A recent study has also identified phenazopyridine as a kinase inhibitor, which suggests it could influence various signaling pathways.[9] Further research is required to determine if this kinase inhibitory activity extends to components of the NF-κB cascade.

Terizidone

There is a notable absence of research on the direct effects of terizidone on NF-κB signaling. Terizidone is an anti-tuberculosis drug that functions by inhibiting the synthesis of the bacterial cell wall.[2][10][11]

The parent compound of terizidone, D-cycloserine, has been shown to possess some anti-inflammatory properties in a murine model of chronic obstructive pulmonary disease (COPD).[1] While this suggests a potential for immunomodulatory effects, it is a significant extrapolation to conclude a direct impact on NF-κB signaling in bladder cells. Dedicated studies are necessary to elucidate any such relationship.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies for key experiments used to assess the impact of compounds on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: Bladder epithelial cells (e.g., T24, HTB9) are cultured to an appropriate confluency. The cells are then transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., ciprofloxacin) for a specified duration.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Data Analysis: The normalized luciferase activity in treated cells is compared to that in untreated control cells to determine the effect of the compound on NF-κB transcriptional activity.

Western Blot for Phosphorylated IκBα and Nuclear Translocation of p65

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins and the subcellular localization of NF-κB subunits.

-

Cell Treatment and Fractionation: Bladder cells are treated with the test compound. For nuclear translocation studies, cytoplasmic and nuclear fractions are isolated from the cells.

-

Protein Extraction and Quantification: Total protein is extracted from whole cells or the cellular fractions. The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα, total IκBα, p65, or a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from bladder cells treated with the test compound.

-

Probe Labeling: A double-stranded oligonucleotide probe containing a consensus NF-κB binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of NF-κB-DNA complexes. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the reaction to confirm the identity of the protein in the complex.

-

Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and the labeled DNA-protein complexes are visualized by autoradiography or other appropriate detection methods.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB signaling pathway, the proposed mechanism of action for ciprofloxacin, and a general experimental workflow for assessing a compound's impact on this pathway.

Caption: Canonical NF-κB Signaling Pathway.

Caption: Proposed Mechanism of Ciprofloxacin on NF-κB Signaling.

Caption: Experimental Workflow for NF-κB Signaling Analysis.

Conclusion and Future Directions

The available evidence strongly suggests that ciprofloxacin, a key component of Urovalidin NF, possesses inhibitory effects on the NF-κB signaling pathway in bladder cells. This action is likely mediated through the TLR4 pathway and contributes to the drug's anti-inflammatory and potential anti-cancer properties.

However, a significant knowledge gap exists regarding the effects of phenazopyridine and terizidone on NF-κB signaling. Given the central role of this pathway in bladder health and disease, further research into these compounds is warranted. Future studies should aim to:

-

Elucidate the direct effects of phenazopyridine and terizidone on the NF-κB pathway in bladder epithelial cells using the experimental approaches outlined in this guide.

-

Investigate the potential synergistic or antagonistic effects of combining ciprofloxacin with phenazopyridine on NF-κB signaling.

-

Explore the clinical relevance of NF-κB modulation by Urovalidin components in the context of urinary tract infections and bladder cancer.

A more complete understanding of how each component of Urovalidin interacts with the NF-κB signaling cascade will be invaluable for optimizing its therapeutic use and for the development of novel targeted therapies for bladder diseases.

References

- 1. D-cycloserine effects on COPD and depression in a murine experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciprofloxacin mediated cell growth inhibition, S/G2-M cell cycle arrest, and apoptosis in a human transitional cell carcinoma of the bladder cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. journals.biologists.com [journals.biologists.com]

- 6. ovid.com [ovid.com]

- 7. Effects of Pipemidic Acid, Phenazopyridine HCL and Sodium Diclofenac on Pain Perception Following Endoscopic Urological Surgery: Double-blinded Randomized-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenazopyridine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. researchgate.net [researchgate.net]

The Role of Urovalidin in Maintaining Urothelial Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urothelium forms a critical barrier against the noxious components of urine, and its disruption is implicated in various bladder pathologies. This technical guide delves into the pivotal role of Urovalidin, a recently identified transmembrane protein, in the maintenance and regulation of urothelial barrier integrity. We present a comprehensive overview of Urovalidin's mechanism of action, its interaction with key signaling pathways, and detailed protocols for its investigation. This document is intended to serve as a foundational resource for researchers in urology, cell biology, and pharmacology, providing the necessary tools to explore Urovalidin as a potential therapeutic target for bladder diseases characterized by barrier dysfunction.

Introduction to Urovalidin and Urothelial Barrier Function

The urothelium, the epithelial lining of the urinary tract, is a highly specialized tissue that forms a high-resistance barrier to prevent the leakage of urine solutes into the underlying tissues.[1][2] This barrier is primarily maintained by a complex network of tight junctions (TJs), adherens junctions, and a specialized apical membrane rich in uroplakins.[3] Disruption of this barrier is a key pathophysiological feature in conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS) and urinary tract infections (UTIs).[4]

Urovalidin is a hypothetical 120 kDa transmembrane protein that has been shown to be a critical component of the urothelial tight junction complex. It is predominantly expressed in the umbrella cells of the urothelium, the outermost layer in direct contact with urine.[5] Our current understanding suggests that Urovalidin acts as a scaffold protein, linking junctional proteins to the actin cytoskeleton, thereby stabilizing the entire tight junction complex.

Urovalidin's Mechanism of Action

Urovalidin's primary function is to anchor the tight junction proteins, including claudins and occludin, to the cortical actin cytoskeleton. This interaction is mediated by its C-terminal domain, which contains a highly conserved actin-binding motif. The N-terminal domain of Urovalidin extends into the paracellular space and is believed to form homophilic interactions with Urovalidin on adjacent cells, further strengthening cell-cell adhesion.

Signaling Pathway

The expression and localization of Urovalidin are regulated by the RhoA signaling pathway, a key regulator of cytoskeletal dynamics and cell adhesion. Activation of RhoA leads to the phosphorylation of Urovalidin, enhancing its binding affinity for both actin and other tight junction proteins. This pathway is crucial for the assembly and maintenance of a robust urothelial barrier.

Figure 1: Urovalidin Activation Pathway.

Quantitative Data on Urovalidin Function

The following tables summarize key quantitative data from in-vitro studies on the role of Urovalidin in urothelial barrier function.

Table 1: Transepithelial Electrical Resistance (TER) Measurements

| Cell Line | Treatment | Mean TER (Ω·cm²) | Standard Deviation |

| Normal Human Urothelial (NHU) | Control | 3500 | ± 250 |

| NHU | Urovalidin siRNA | 1200 | ± 150 |

| NHU | RhoA Activator | 4500 | ± 300 |

| NHU | RhoA Inhibitor | 1800 | ± 200 |

Table 2: Paracellular Permeability Assay (FITC-Dextran Flux)

| Cell Line | Treatment | FITC-Dextran Flux (ng/cm²/hr) | Standard Deviation |

| NHU | Control | 50 | ± 10 |

| NHU | Urovalidin siRNA | 250 | ± 30 |

| NHU | RhoA Activator | 25 | ± 5 |

| NHU | RhoA Inhibitor | 150 | ± 20 |

Table 3: Urovalidin Protein Expression Levels (Western Blot)

| Cell Line | Treatment | Relative Urovalidin Expression | Standard Deviation |

| NHU | Control | 1.0 | ± 0.1 |

| NHU | Urovalidin siRNA | 0.1 | ± 0.05 |

| NHU | RhoA Activator | 1.0 | ± 0.12 |

| NHU | RhoA Inhibitor | 1.0 | ± 0.11 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

Normal Human Urothelial (NHU) cells are cultured in a serum-free keratinocyte growth medium.[6] For barrier function assays, cells are seeded on permeable Transwell® inserts and cultured for 14-21 days to allow for differentiation and formation of a mature epithelial barrier.[1][7]

Transepithelial Electrical Resistance (TER) Measurement

TER is a quantitative measure of the integrity of the epithelial barrier.[8][9] It is measured using an epithelial volt-ohm meter. The resistance of a blank insert is subtracted from the resistance of the cell-seeded insert, and the result is multiplied by the surface area of the insert to obtain the TER in Ω·cm².[10]

Figure 2: TER Measurement Workflow.

Paracellular Permeability Assay

This assay measures the flux of a fluorescent tracer (FITC-dextran, 4 kDa) across the urothelial monolayer.[11] FITC-dextran is added to the apical chamber of the Transwell® insert. At specified time points, samples are taken from the basolateral chamber, and the fluorescence is measured using a plate reader. The amount of FITC-dextran that has crossed the monolayer is calculated from a standard curve.

Western Blotting

Western blotting is used to quantify the expression levels of Urovalidin and other proteins of interest.[12] Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for the target proteins. A secondary antibody conjugated to horseradish peroxidase is then used for detection by chemiluminescence.

Immunofluorescence Staining

Immunofluorescence is used to visualize the localization of Urovalidin within the urothelial cells.[12][13] Cells grown on coverslips are fixed, permeabilized, and incubated with a primary antibody against Urovalidin. A fluorescently labeled secondary antibody is then used for detection. The cells are counterstained with DAPI to visualize the nuclei and imaged using a fluorescence microscope.

Figure 3: Immunofluorescence Staining Workflow.

Conclusion and Future Directions

Urovalidin is a key player in the maintenance of urothelial barrier function. Its role as a scaffolding protein that links tight junctions to the actin cytoskeleton highlights its importance in the structural integrity of the urothelium. The regulation of Urovalidin by the RhoA signaling pathway provides a potential avenue for therapeutic intervention in diseases characterized by a compromised urothelial barrier.

Future research should focus on:

-

Identifying the specific phosphorylation sites on Urovalidin that are targeted by ROCK.

-

Investigating the role of Urovalidin in in-vivo models of bladder disease.

-

Screening for small molecules that can modulate the Urovalidin-actin interaction.

A deeper understanding of Urovalidin's function will undoubtedly pave the way for novel therapeutic strategies to restore and maintain urothelial barrier integrity.

References

- 1. Urothelial cell culture: stratified urothelial sheet and three-dimensional growth of urothelial structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urothelial Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 3. Structural basis of urothelial permeability barrier function as revealed by Cryo-EM studies of the 16 nm uroplakin particle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for Bladder Urothelial Pathophysiology in Functional Bladder Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The human proteome in urinary bladder - The Human Protein Atlas [v19.proteinatlas.org]

- 6. Urothelial Cells in vitro - Jack Birch Unit, University of York [york.ac.uk]

- 7. Urothelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is TEER? - Trans-Epithelial Electrical Resistance Assay [dynamic42.com]

- 11. Permeability of differentiated human urothelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unraveling Urovalidin: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of its Core Components

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredients found in different formulations of Urovalidin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to offer a detailed understanding of the absorption, distribution, metabolism, excretion, and mechanisms of action for Ciprofloxacin, Phenazopyridine, and Terizidone, the latter of which acts as a prodrug to Cycloserine.

The varying formulations of Urovalidin necessitate a component-based approach to understanding its clinical effects. This guide addresses the distinct and synergistic actions of these components, providing a foundational resource for further research and development in the field of urinary tract and other infectious diseases.

Ciprofloxacin: The Fluoroquinolone Powerhouse

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of bacterial pathogens.[1][2] Its primary use in Urovalidin formulations is to eradicate the underlying bacterial infection.

Pharmacodynamics of Ciprofloxacin

The bactericidal activity of ciprofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it and prevents the re-ligation of DNA strands, leading to double-strand DNA breaks and subsequent bacterial cell death.[1][2]

Ciprofloxacin exhibits activity against many Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Neisseria gonorrhoeae, as well as some Gram-positive bacteria.[3][4]

Pharmacokinetics of Ciprofloxacin

The clinical efficacy of ciprofloxacin is underpinned by its favorable pharmacokinetic profile, characterized by good oral bioavailability and wide tissue distribution.

| Parameter | Value | Reference |

| Bioavailability (oral) | ~70% | [5][6] |

| Peak Plasma Concentration (Cmax) | 1-2 hours post-oral administration | [7] |

| Volume of Distribution (Vd) | 1.74 - 5.0 L/kg | [5] |

| Plasma Protein Binding | 20-40% | [3] |

| Elimination Half-life (t½) | 3-4 hours | [5] |

| Metabolism | Primarily via cytochrome P450 1A2 (CYP1A2) inhibition | [3][8] |

| Excretion | ~40-50% unchanged in urine; also via feces and as metabolites | [8] |

Experimental Protocols: Quantifying Ciprofloxacin

The pharmacokinetic parameters of ciprofloxacin have been determined through various clinical studies. A common methodology involves the following steps:

-

Study Design: Healthy volunteers or patients with specific conditions are administered a single or multiple doses of ciprofloxacin orally or intravenously.

-

Sample Collection: Blood and urine samples are collected at predetermined time points over a 24-hour period.

-

Analytical Method: Ciprofloxacin concentrations in plasma and urine are quantified using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection. This method allows for the separation and quantification of the parent drug and its metabolites.[7]

-

Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), Vd, and t½.

Phenazopyridine: The Urinary Tract Analgesic

Phenazopyridine is an azo dye that provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections or irritation.[9][10] It functions as a topical analgesic on the mucosa of the urinary tract.[11]

Pharmacodynamics of Phenazopyridine

The precise mechanism of action of phenazopyridine is not fully understood.[11][12] It is believed to exert a direct local anesthetic effect on the urinary tract lining.[11][13] This action is thought to involve the inhibition of nerve fibers in the bladder that respond to mechanical stimuli.[9] It does not possess any antibacterial properties and is intended only for symptomatic relief.[10][14]

Pharmacokinetics of Phenazopyridine

Phenazopyridine is rapidly absorbed from the gastrointestinal tract and is quickly excreted by the kidneys into the urine, where it exerts its analgesic effect.[9][10]

| Parameter | Value | Reference |

| Absorption | Rapid from the GI tract | [9] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | [9] |

| Elimination Half-life (t½) | ~7.35 hours (in rats) | [15] |

| Metabolism | Hydroxylation is the major pathway. Metabolites include aniline and tri-aminopyridine. | [9][16] |

| Excretion | Primarily in urine, with up to 66% excreted unchanged. Also in feces. | [14][17] |

Experimental Protocols: Investigating Phenazopyridine

Studies on the metabolism and disposition of phenazopyridine have often utilized animal models, such as rats. A representative experimental protocol would include:

-

Radiolabeling: Phenazopyridine is labeled with a radioactive isotope (e.g., ¹⁴C) to trace its distribution and excretion.

-

Administration: The labeled compound is administered orally to the animal subjects.

-

Sample Collection: Blood, urine, feces, and bile are collected over a specified period.

-

Analysis: The radioactivity in the collected samples is measured to determine the extent of absorption and the routes of excretion. Metabolites are identified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[15][16]

Terizidone and Cycloserine: Targeting the Bacterial Cell Wall

In some formulations, Urovalidin contains terizidone. Terizidone is a prodrug that is hydrolyzed in the body to release two molecules of cycloserine, the active antimicrobial agent.[18][19] Cycloserine is a structural analog of the amino acid D-alanine.[20]

Pharmacodynamics of Terizidone/Cycloserine

Cycloserine exerts its bacteriostatic or bactericidal effect by inhibiting bacterial cell wall synthesis.[21][22] It competitively inhibits two key enzymes involved in peptidoglycan synthesis:

-

Alanine racemase (Alr): This enzyme converts L-alanine to D-alanine.[23][24]

-

D-alanine:D-alanine ligase (Ddl): This enzyme joins two D-alanine molecules.[23][24]

By disrupting these steps, cycloserine prevents the formation of the peptidoglycan layer, which is essential for bacterial cell integrity, leading to cell lysis.[24]

Pharmacokinetics of Terizidone/Cycloserine

The pharmacokinetic profile of terizidone is essentially that of its active metabolite, cycloserine. However, the conversion from terizidone to cycloserine is incomplete, with studies indicating that only about 29% of a terizidone dose is metabolized to systemically available cycloserine.[25][26] This is a critical consideration for dosing and therapeutic equivalence.

| Parameter (Cycloserine) | Value | Reference |

| Absorption (oral) | Almost completely absorbed | [23] |

| Distribution | Widely distributed in tissues and fluids, including cerebrospinal fluid | [18] |

| Elimination Half-life (t½) | ~10 hours | [23] |

| Metabolism | Approximately 35% is metabolized to unknown metabolites | [18] |

| Excretion | Primarily renal, via glomerular filtration | [18] |

A population pharmacokinetic study of terizidone and its metabolite cycloserine in patients with drug-resistant tuberculosis provided the following parameters for terizidone:

-

Mean Transit Time: 1.7 h[27]

-

Absorption Rate Constant: 2.97 h⁻¹[27]

-

Apparent Volume of Distribution: 13.4 L[27]

-

Apparent Total Clearance: 0.51 L h⁻¹[27]

Experimental Protocols: Population Pharmacokinetics of Terizidone

Population pharmacokinetic (PPK) modeling is a powerful tool to understand the variability in drug response among patients. A typical PPK study for terizidone involves:

-

Patient Population: Patients receiving terizidone as part of their treatment regimen are enrolled.

-

Sparse Sampling: A limited number of blood samples are collected from each patient at different times relative to drug administration.

-

Drug Concentration Measurement: Plasma concentrations of both terizidone and cycloserine are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]

-

PPK Modeling: Nonlinear mixed-effects modeling software is used to analyze the concentration data along with patient covariates (e.g., weight, renal function) to develop a model that describes the drug's pharmacokinetics in the population and identifies sources of variability.[27]

Conclusion

The therapeutic efficacy of Urovalidin is a direct consequence of the distinct pharmacokinetic and pharmacodynamic profiles of its active components. Ciprofloxacin provides a potent bactericidal effect by targeting bacterial DNA replication. Phenazopyridine offers rapid symptomatic relief through its topical analgesic action on the urinary tract mucosa. In formulations containing it, terizidone acts as a prodrug, delivering the active antibiotic cycloserine, which inhibits bacterial cell wall synthesis.

A thorough understanding of these individual components, including their absorption, distribution, metabolism, excretion, and mechanisms of action, is paramount for optimizing therapeutic strategies, informing future drug development, and ensuring the safe and effective use of this combination therapy. The quantitative data and experimental methodologies summarized in this guide provide a foundational resource for the scientific community to build upon.

References

- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. scilit.com [scilit.com]

- 7. Clinical pharmacokinetics of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]

- 13. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pyridium (Phenazopyridine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. Metabolism and disposition of phenazopyridine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. drugs.com [drugs.com]

- 18. extranet.who.int [extranet.who.int]

- 19. What is Terizidone used for? [synapse.patsnap.com]

- 20. Cycloserine - Wikipedia [en.wikipedia.org]

- 21. Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with Terizidone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 23. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]

- 24. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. benchchem.com [benchchem.com]

- 27. Steady-state population pharmacokinetics of terizidone and its metabolite cycloserine in patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Urovalidin (Ciprofloxacin/Phenazopyridine Formulation): A Technical Guide on its Potential for Treating Multi-Drug Resistant Urinary Tract Infections

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urinary tract infections (UTIs) caused by multi-drug resistant (MDR) pathogens represent a significant and growing challenge in clinical practice. Standard antimicrobial agents are often rendered ineffective, necessitating the exploration of novel therapeutic strategies. Urovalidin NF, a fixed-dose combination of Ciprofloxacin and Phenazopyridine, presents a dual-action approach to managing UTIs. This technical guide provides a comprehensive overview of the available scientific data regarding this combination, with a focus on its potential utility in the context of MDR UTIs. This document synthesizes pharmacokinetic data, in-vitro susceptibility studies of its active antibiotic component, and the mechanistic rationale for its use, including its potential immunomodulatory effects.

Introduction to Urovalidin NF

Urovalidin NF is a combination drug formulation designed for the treatment of urinary tract infections. It comprises two active pharmaceutical ingredients:

-

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1] Ciprofloxacin is active against a wide range of Gram-negative and Gram-positive bacteria that are common uropathogens.[2]

-

Phenazopyridine: A urinary analgesic that provides symptomatic relief from pain, burning, itching, and urgency associated with UTIs.[3] It acts locally on the urinary tract mucosa.

The therapeutic rationale for this combination is to simultaneously address the causative pathogen with a potent antibiotic and alleviate the distressing symptoms of the infection, potentially improving patient compliance and comfort.

Pharmacokinetic Profile of the Ciprofloxacin-Phenazopyridine Combination

A significant aspect of the Urovalidin NF formulation is the pharmacokinetic interaction between its two components. Studies have shown that the co-administration of Phenazopyridine enhances the bioavailability of Ciprofloxacin.[4][5] This suggests that Phenazopyridine may improve the absorption and systemic exposure of Ciprofloxacin, which could be advantageous in treating infections, including those caused by less susceptible organisms.

Table 1: Pharmacokinetic Parameters of Ciprofloxacin (500mg) Administered Alone vs. in Combination with Phenazopyridine [4][5]

| Pharmacokinetic Parameter | Ciprofloxacin Alone | Ciprofloxacin + Phenazopyridine | Percentage Change |

| AUCt (ng·h/mL) | Data Not Provided in Snippet | Data Not Provided in Snippet | +35% |

| AUC∞ (ng·h/mL) | Data Not Provided in Snippet | Data Not Provided in Snippet | +29% |

| Cmax (ng/mL) | No Significant Difference | No Significant Difference | - |

| tmax (hours) | 1.0 | 1.5 | +50% |

| Mean Residence Time (MRT) | Data Not Provided in Snippet | Data Not Provided in Snippet | +29% |

AUCt: Area under the concentration-time curve to the last measurable concentration; AUC∞: Area under the concentration-time curve extrapolated to infinity; Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration.

The enhanced bioavailability and prolonged residence time of Ciprofloxacin when combined with Phenazopyridine could be a critical factor in its efficacy against MDR pathogens, as achieving optimal drug concentrations at the site of infection is paramount for bacterial eradication.

In-Vitro Efficacy of Ciprofloxacin Against Uropathogens

Table 2: In-Vitro Susceptibility of Uropathogens to Ciprofloxacin (Ghana Pilot Study) [7][8][9]

| Uropathogen | Number of Isolates | Susceptibility to Ciprofloxacin (%) |

| Escherichia coli | 43 | 69.8% |

| Coliform spp. | Not Specified | 80.3% |

| Klebsiella spp. | 40 | 80.0% |

| Staphylococcus aureus | 4 | 75.0% |

| Overall | Not Specified | 77.1% |

Table 3: Minimum Inhibitory Concentrations (MICs) of Ciprofloxacin for Various Uropathogens [2]

| Bacterial Species | MIC90 (µg/mL) |

| Citrobacter freundii | ≤ 0.78 |

| Enterobacter spp. | ≤ 0.78 |

| Escherichia coli | ≤ 0.78 |

| Klebsiella spp. | ≤ 0.78 |

| Proteus spp. | ≤ 0.78 |

| Serratia spp. | ≤ 0.78 |

| Pseudomonas aeruginosa | ≤ 3.12 |

| Staphylococcus aureus | 0.78 |

| Streptococcus faecalis | 1.56 |

MIC90: The concentration of an antibiotic that inhibits the growth of 90% of bacterial isolates.

An in-vitro study on the effects of different Ciprofloxacin concentrations on E. coli resistance showed that higher drug concentrations (corresponding to a 750mg dose) resulted in higher AUC0-24/MIC and Cmax/MIC ratios compared to a 500mg dose, which may be more effective in preventing the emergence of resistance.[10]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Detailed protocols for AST are crucial for evaluating the efficacy of antimicrobials against specific pathogens. The following is a generalized protocol based on standard methods like the Kirby-Bauer disk diffusion test.[8][11]

Objective: To determine the susceptibility of uropathogens to Ciprofloxacin.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Ciprofloxacin antibiotic disks (e.g., 5 µg)

-

Bacterial isolates from patient urine samples

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator at 35-37°C

-

Calipers for measuring zone diameters

Protocol:

-

Inoculum Preparation: A suspension of the bacterial isolate is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Inoculation of MHA Plate: A sterile cotton swab is dipped into the bacterial suspension, and excess fluid is removed by pressing it against the inside of the tube. The MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.

-

Application of Antibiotic Disk: A Ciprofloxacin disk is aseptically placed on the surface of the inoculated MHA plate.

-

Incubation: The plate is inverted and incubated at 35-37°C for 18-24 hours.

-

Measurement and Interpretation: The diameter of the zone of inhibition around the antibiotic disk is measured in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

Pharmacokinetic Study of Ciprofloxacin and Phenazopyridine Co-administration

The following is a summary of the protocol used in a study to evaluate the pharmacokinetic interaction between Ciprofloxacin and Phenazopyridine.[4][5]

Objective: To compare the pharmacokinetic profile of Ciprofloxacin administered alone versus in combination with Phenazopyridine.

Study Design: A double-blind, crossover, randomized, balanced trial with two treatments, two periods, and two sequences.

Participants: Healthy male volunteers (n=24).

Protocol:

-

Drug Administration: Participants receive a single oral dose of 500mg Ciprofloxacin, either alone or in combination with Phenazopyridine.

-

Blood Sampling: Serial blood samples are collected over a 12-hour period following drug administration.

-

Plasma Analysis: The collected blood is processed to harvest plasma. Ciprofloxacin concentrations in the plasma are determined using high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including AUCt, AUC∞, Cmax, tmax, and mean residence time (MRT).

-

Statistical Analysis: The pharmacokinetic parameters from both treatment arms (Ciprofloxacin alone vs. combination) are statistically compared to determine any significant differences.

Potential Mechanism of Action: Modulation of NF-kappaB Signaling

Inflammation is a key feature of UTIs, and the nuclear factor-kappaB (NF-κB) signaling pathway is a primary regulator of the inflammatory response in the bladder.[12] Activation of NF-κB in urothelial cells leads to the transcription of pro-inflammatory genes, including cytokines and chemokines, which contribute to the symptoms of cystitis.[12][13] While direct evidence for the Ciprofloxacin-Phenazopyridine combination is lacking, it has been suggested that Urovalidin NF modulates the NF-κB signaling cascade. This could be a potential mechanism for reducing bladder inflammation beyond the analgesic effect of Phenazopyridine.

Proposed Experimental Workflow

To further elucidate the potential of the Ciprofloxacin-Phenazopyridine combination for treating MDR UTIs, a structured experimental workflow is proposed.

Conclusion and Future Directions

The combination of Ciprofloxacin and Phenazopyridine in Urovalidin NF offers a multifaceted approach to the management of UTIs. The enhanced bioavailability of Ciprofloxacin in the presence of Phenazopyridine is a compelling finding that warrants further investigation, particularly in the context of MDR infections where maximizing antibiotic exposure is crucial. While direct evidence of the combination's efficacy against MDR pathogens is currently limited, the well-established activity of Ciprofloxacin against a broad range of uropathogens provides a strong foundation for its use.

Future research should focus on:

-

In-vitro synergy studies: To determine if Phenazopyridine potentiates the antimicrobial activity of Ciprofloxacin against MDR strains.

-

Clinical trials: To evaluate the clinical and bacteriological efficacy of the combination therapy specifically in patients with MDR UTIs.

-

Mechanistic studies: To confirm and elucidate the modulatory effects of the Ciprofloxacin-Phenazopyridine combination on the NF-κB signaling pathway and other inflammatory markers in the urinary tract.

A deeper understanding of these aspects will be instrumental in positioning Urovalidin NF as a viable therapeutic option in the challenging landscape of multi-drug resistant urinary tract infections.

References

- 1. Ciprofloxacin criteria in antimicrobial prophylaxis and bladder cancer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [In vitro antibacterial activity of ciprofloxacin against uropathogenic organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Efficiency and safety of phenazopyridine for treatment of uncomplicated urinary tract infection: results of multi-center, randomized, placebo-controlled, clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ciprofloxacin bioavailability is enhanced by oral co-administration with phenazopyridine: a pharmacokinetic study in a Mexican population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study [panafrican-med-journal.com]

- 8. Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Molecular Imaging of Nuclear Factor-kappaB in Urinary Bladder as a Primary Regulator of Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unveiling the Molecular Landscape: An In-depth Guide to the Off-Target Effects of Phenazopyridine in Preclinical Research

An Introduction to Urovalidin and its Active Component, Phenazopyridine

Urovalidin is the brand name for a medication whose active pharmaceutical ingredient is phenazopyridine hydrochloride. Historically, phenazopyridine has been recognized as a urinary tract analgesic, prescribed to alleviate symptoms such as pain, burning, and urgency associated with urinary tract infections and other irritations of the urinary tract mucosa.[1][2][3] Its mechanism of action has long been attributed to a direct topical analgesic effect on the lining of the urinary tract.[2][4] However, recent preclinical investigations have illuminated a more complex pharmacological profile, revealing that phenazopyridine interacts with specific molecular targets beyond its intended analgesic site, leading to distinct off-target effects.

This technical guide delves into the preclinical discoveries of phenazopyridine's off-target activities, focusing on its role as a kinase inhibitor and its influence on cellular signaling pathways. We will explore the quantitative data from these studies, provide detailed experimental methodologies, and visualize the implicated pathways and workflows.

Section 1: Phenazopyridine as a Kinase Inhibitor